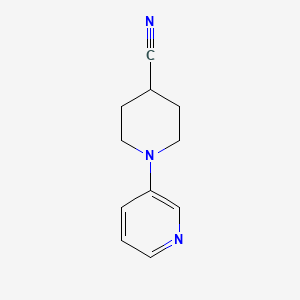

1-(Pyridin-3-yl)piperidine-4-carbonitrile

Description

1-(Pyridin-3-yl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a carbonitrile moiety. This structure confers unique physicochemical properties, including moderate polarity due to the pyridine and nitrile groups, which influence solubility and reactivity. Its synthesis typically involves coupling reactions between pyridine derivatives and functionalized piperidine intermediates, often using palladium-catalyzed cross-coupling or nucleophilic substitution strategies .

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-pyridin-3-ylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C11H13N3/c12-8-10-3-6-14(7-4-10)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-7H2 |

InChI Key |

ZRHMGGGMELPMOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C#N)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)piperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine with piperidine-4-carbonitrile under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to achieve the desired product .

Chemical Reactions Analysis

1-(Pyridin-3-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

Substitution: The compound can undergo substitution reactions where the pyridine ring or the piperidine ring is functionalized with different substituents using reagents like halogens or alkylating agents.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds structurally related to 1-(Pyridin-3-yl)piperidine-4-carbonitrile exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K)-AKT pathway. These inhibitors could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Central Nervous System Disorders

The compound has also been investigated for its potential in treating central nervous system disorders. Research suggests that similar piperidine derivatives may modulate neurotransmitter systems, providing therapeutic benefits for conditions like depression and anxiety . The inhibition of specific enzymes linked to neurodegenerative diseases is another promising area of application .

Metabolic Disorders

Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a significant mechanism for managing metabolic syndrome, including type 2 diabetes and obesity. Compounds like this compound can potentially serve as effective agents in reducing insulin resistance and improving glucose metabolism .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has been linked to the inhibition of soluble epoxide hydrolase, which plays a role in cardiovascular health by regulating blood pressure and inflammation .

Antimicrobial Properties

Preliminary evaluations suggest that piperidine derivatives exhibit antimicrobial activities against various pathogens, making them candidates for developing new antibiotics or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Modifications at different positions on the piperidine ring can significantly affect biological activity and selectivity for target enzymes or receptors.

| Modification Position | Effect on Activity | Example Compound |

|---|---|---|

| 4-position | Increased potency against cancer | 4-Amino derivatives |

| 3-position | Enhanced CNS activity | Triazine analogs |

| Substituents | Altered pharmacokinetics | Phenyl substitutions |

In Vivo Studies

In vivo studies have demonstrated the effectiveness of similar compounds in tumor xenograft models, showing significant inhibition of tumor growth at well-tolerated doses . These findings support the potential clinical applications of piperidine-based compounds in oncology.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- The pyridin-3-yl group in the target compound enhances π-π stacking interactions in biological targets, a feature absent in aminophenyl or isothiazolo derivatives.

- The carbonitrile group at C4 stabilizes the molecule through dipole interactions, a common trait in kinase inhibitors .

Spectroscopic Characterization

- 1H NMR: The target compound’s pyridin-3-yl proton resonates at δ ~8.75 ppm (d, J = 1.8 Hz), comparable to the δ 8.60 ppm signal in 1-(6-fluoroquinolin-4-yl)piperidine-4-carbonitrile derivatives .

- 13C NMR: The nitrile carbon appears at ~120 ppm, consistent across analogs like 1-(2-aminophenyl)piperidine-4-carbonitrile .

Kinase Inhibition

- The isothiazolo-pyridine derivative (12d, ) exhibits potent GAK inhibition (IC50 < 100 nM), attributed to the electron-withdrawing isothiazolo group enhancing target binding .

Antiparasitic Activity

- Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) show efficacy against Trypanosoma cruzi, though this compound’s role in this area remains unexplored .

Biological Activity

1-(Pyridin-3-yl)piperidine-4-carbonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores the compound's biochemical properties, cellular effects, and molecular mechanisms, supported by relevant research findings and case studies.

This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the nervous system. This inhibition can lead to increased acetylcholine levels, potentially enhancing cholinergic signaling pathways and offering neuroprotective effects.

Table 1: Biochemical Interactions of this compound

| Target | Interaction Type | Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Increased acetylcholine levels |

| Various proteins | Binding interactions | Modulation of cellular processes |

Cellular Effects

Research indicates that this compound can modulate various cellular processes across different cell types. In neuronal cells, its AChE inhibition leads to altered neurotransmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Molecular Mechanism

The molecular mechanism of action involves the binding of this compound to the active site of AChE. This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in its accumulation in the synaptic cleft. The compound's structure allows for effective interaction with the enzyme's active site, which is crucial for its inhibitory activity.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. For instance, a study highlighted its potential as an anti-inflammatory agent, where it demonstrated significant inhibition of pro-inflammatory cytokines in vitro . Another investigation focused on its anticancer properties, revealing that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.